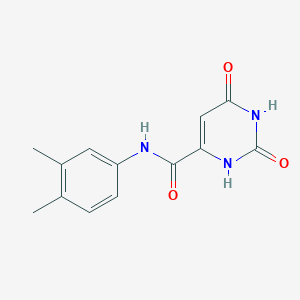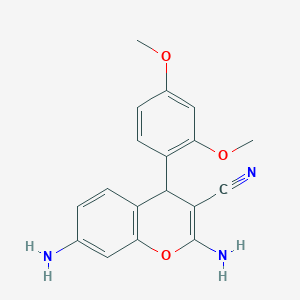
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DAPCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
作用机制
The mechanism of action of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is complex and involves multiple pathways. It has been shown to target various enzymes and receptors, including PI3K, Akt, mTOR, and COX-2. 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of these enzymes and receptors, leading to the inhibition of cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of various enzymes and receptors involved in cancer cell growth, bacterial growth, and inflammation. In vivo studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile exhibits potent anticancer, antibacterial, and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One of the advantages of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, bacteria, and inflammation. It has the potential to be developed into a novel therapeutic agent for various diseases. However, there are also limitations to using 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
未来方向
There are several future directions for 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile research. One direction is to investigate the potential of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile as a novel therapeutic agent for cancer, bacterial infections, and inflammation. Another direction is to explore the structure-activity relationship of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile and its derivatives to optimize its potency and selectivity. Additionally, the potential toxicity of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile needs to be further investigated to ensure its safety for clinical use.
合成方法
The synthesis of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 2-amino-4,5-dimethoxybenzene. The final product is obtained after cyclization and deprotection steps. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications such as anticancer, antibacterial, and anti-inflammatory agents. In anticancer research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In antibacterial research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-12(15(8-11)23-2)17-13-5-3-10(20)7-16(13)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNFDJJWGEWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)

![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
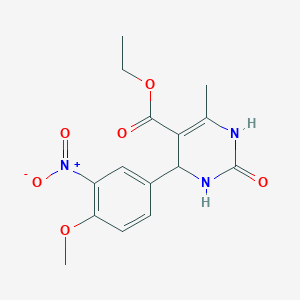
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
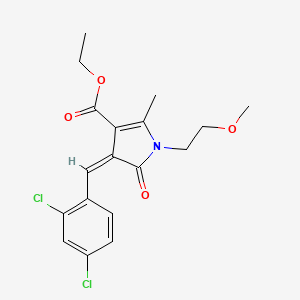
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)
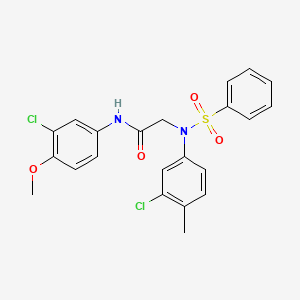
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
